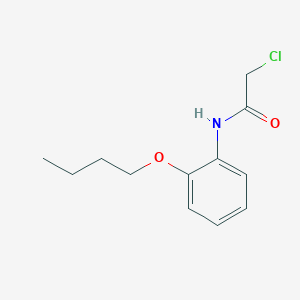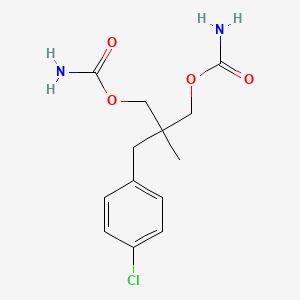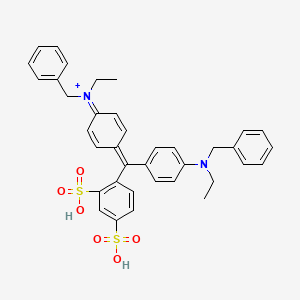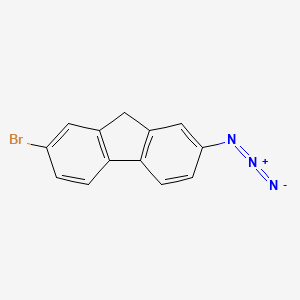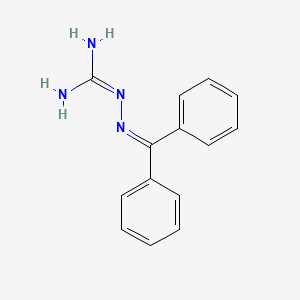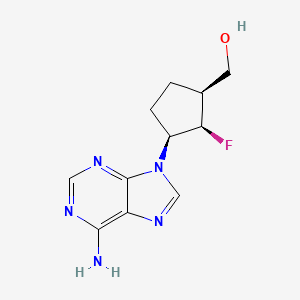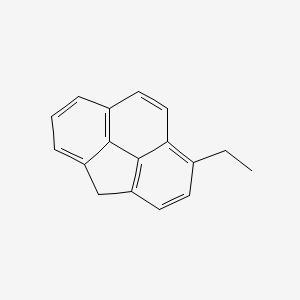
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is an organic compound that features a urea moiety substituted with a 2-bromoallyl group and a 3,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-bromoallyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of 2-bromoallyl isocyanate.
- React 2-bromoallyl chloride with potassium cyanate in an inert solvent such as dichloromethane.
- Maintain the reaction temperature at around 0-5°C to prevent side reactions.
-
Step 2: : Reaction with 3,4-dichloroaniline.
- Add 3,4-dichloroaniline to the reaction mixture containing 2-bromoallyl isocyanate.
- Stir the mixture at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 2-bromoallyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features may impart biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 2-bromoallyl group and the 3,4-dichlorophenyl group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroallyl)-3-(3,4-dichlorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoallyl)-3-(4-chlorophenyl)urea: Similar structure but with a single chlorine atom on the phenyl ring.
1-(2-Bromoallyl)-3-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of chlorine atoms on the phenyl ring.
Uniqueness
1-(2-Bromoallyl)-3-(3,4-dichlorophenyl)urea is unique due to the combination of the 2-bromoallyl group and the 3,4-dichlorophenyl group. This specific substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102434-14-0 |
|---|---|
Formule moléculaire |
C10H9BrCl2N2O |
Poids moléculaire |
324.00 g/mol |
Nom IUPAC |
1-(2-bromoprop-2-enyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C10H9BrCl2N2O/c1-6(11)5-14-10(16)15-7-2-3-8(12)9(13)4-7/h2-4H,1,5H2,(H2,14,15,16) |
Clé InChI |
IAADVFXQPMIOMV-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


